(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((4-methoxyphenyl)diphenylmethyl)-1H-imidazol-4-yl)propanoic acid
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Overview
Description
Fmoc-His(Mmt)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-histidine (4-methoxy-2,3,6-trimethylphenylsulfonyl), is a derivative of the amino acid histidine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group is a widely used protecting group for the amino terminus of peptides, while the Mmt group protects the imidazole side chain of histidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-His(Mmt)-OH typically involves the protection of the histidine amino group with the Fmoc group and the protection of the imidazole side chain with the Mmt group. The process generally follows these steps:
Protection of the Amino Group: The amino group of histidine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Protection of the Imidazole Side Chain: The imidazole side chain is protected by reacting it with 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride (Mmt-Cl) in the presence of a base.
Industrial Production Methods
Industrial production of Fmoc-His(Mmt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of peptides with high fidelity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-His(Mmt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mmt group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers.
Coupling Reactions: The protected histidine can be coupled with other amino acids or peptides using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; TFA for Mmt removal.
Coupling: HBTU or DIC as coupling reagents.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the Fmoc and Mmt groups have been selectively removed to allow for further peptide elongation.
Scientific Research Applications
Fmoc-His(Mmt)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used in the synthesis of peptides for research in biochemistry, molecular biology, and pharmacology.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Employed in the creation of peptide-based hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Catalysis: Used in the development of peptide-based catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of Fmoc-His(Mmt)-OH involves the protection and deprotection of the amino and imidazole groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Mmt group protects the imidazole side chain. The selective removal of these protecting groups allows for the stepwise elongation of the peptide chain.
Comparison with Similar Compounds
Similar Compounds
Fmoc-His(Trt)-OH: Another histidine derivative with the trityl (Trt) group protecting the imidazole side chain.
Fmoc-His(Boc)-OH: A histidine derivative with the tert-butyloxycarbonyl (Boc) group protecting the imidazole side chain.
Uniqueness
Fmoc-His(Mmt)-OH is unique due to the specific protecting groups used. The Mmt group provides a balance between stability and ease of removal, making it suitable for use in SPPS. The Fmoc group is widely used due to its compatibility with various coupling reagents and its ease of removal under mild conditions.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O5/c1-48-32-22-20-30(21-23-32)41(28-12-4-2-5-13-28,29-14-6-3-7-15-29)44-25-31(42-27-44)24-38(39(45)46)43-40(47)49-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXYQHDPFNGLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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